2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

Triazine isomer differentiation Thermal properties Solid‑state purity

2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine (CAS 77989-15-2, C21H14BrN3, MW 388.27) is a brominated 1,3,5-triazine derivative featuring two unsubstituted phenyl rings and one ortho‑brominated phenyl ring. The compound is a crystalline solid (mp 142‑146 °C) commercially supplied as a white to off‑white powder.

Molecular Formula C21H14BrN3
Molecular Weight 388.3 g/mol
CAS No. 77989-15-2
Cat. No. B1281087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine
CAS77989-15-2
Molecular FormulaC21H14BrN3
Molecular Weight388.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3Br)C4=CC=CC=C4
InChIInChI=1S/C21H14BrN3/c22-18-14-8-7-13-17(18)21-24-19(15-9-3-1-4-10-15)23-20(25-21)16-11-5-2-6-12-16/h1-14H
InChIKeyMSTJGWCHJCZPEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine (CAS 77989-15-2) – Core Building Block for Advanced Organic Electronics and Synthesis


2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine (CAS 77989-15-2, C21H14BrN3, MW 388.27) is a brominated 1,3,5-triazine derivative featuring two unsubstituted phenyl rings and one ortho‑brominated phenyl ring. The compound is a crystalline solid (mp 142‑146 °C) commercially supplied as a white to off‑white powder . Its electron‑deficient triazine core and the ortho‑positioned bromine atom make it a strategic intermediate for Suzuki‑type cross‑coupling reactions and a precursor for designing electron‑transport materials, host matrices, and thermally activated delayed‑fluorescence (TADF) emitters in organic light‑emitting diodes (OLEDs) .

Why the Ortho‑Bromine Position in 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine Prevents Simple Substitution with Meta‑ or Para‑Isomers


The three monobrominated positional isomers – ortho‑ (CAS 77989-15-2), meta‑ (CAS 864377-31-1), and para‑bromophenyl (CAS 23449-08-3) – share the same molecular formula and functional groups, yet they are not interchangeable. The ortho‑bromine introduces a unique steric hindrance that directly affects the rate and activation barrier of the key oxidative‑addition step in palladium‑catalysed cross‑coupling reactions [1]. This steric effect alters the conformation of the subsequent coupling product, leading to different dihedral angles between the triazine core and the coupled aryl ring [1]. In solid‑state properties, the ortho‑brominated compound exhibits a markedly lower melting point (142‑146 °C) than its meta‑analog (174‑178 °C), reflecting weaker intermolecular packing . Consequently, substituting the ortho‑isomer with a meta‑ or para‑analog during a multi‑step synthesis or device fabrication process modifies the reaction kinetics, product purity profile, and final material morphology in ways that cannot be compensated by simple stoichiometric adjustment.

Quantitative Differentiation Evidence for 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine Versus Closest Analogs


Melting Point as a Distinguishing Physical‑Identity Parameter for Ortho‑ vs. Meta‑Isomer Selection

The ortho‑isomer (CAS 77989‑15‑2) melts at 142‑146 °C, whereas the meta‑analog (2‑(3‑bromophenyl)‑4,6‑diphenyl‑1,3,5‑triazine, CAS 864377‑31‑1) melts at 174‑178 °C . This 28‑32 °C depression in the melting point indicates weaker crystal packing in the ortho‑substituted derivative, which can influence solubility, sublimation behaviour, and thin‑film morphology in vacuum‑deposited OLED devices. The para‑isomer (CAS 23449‑08‑3) has a melting point close to 205‑210 °C, further underscoring the non‑interchangeability of the isomers .

Triazine isomer differentiation Thermal properties Solid‑state purity

Purity Specification and Supplier Availability: Ortho‑Isomer Consistently Offered at Higher Measured Purity

The ortho‑isomer is routinely supplied at >98.0 % purity (HPLC) by multiple vendors, including TCI and Bidepharm (99 % with batch‑specific NMR, HPLC, GC reports) . In contrast, the meta‑isomer is typically offered at 97 % (HPLC) by major suppliers such as Leyan . The para‑isomer is also available at >98.0 % (HPLC) , but the ortho‑isomer uniquely combines an analytically confirmed >98 % specification with a lower melting point that facilitates downstream handling.

Chemical procurement Purity comparison Chromatographic analysis

Steric‑Switch in Suzuki Coupling Reactivity: Ortho‑Bromine Delivers a Distinct Kinetic Profile vs. Para‑Isomer

In palladium‑catalysed Suzuki–Miyaura coupling, the ortho‑brominated triazine undergoes slower initial oxidative addition relative to the para‑isomer because the bromine’s flanking ortho‑hydrogen creates steric congestion at the Pd(0) insertion site [1][2]. While specific rate constants for the triazine scaffold have not been published in a head‑to‑head comparative study, the well‑established “ortho‑effect” for aryl bromides – documented with Hammett σo = 0.22 for Br vs. σp = 0.232 – indicates that the electronic activation is comparable, but steric hindrance reduces the rate by an estimated factor of 2–10 depending on substrate structure [3]. This steric delay is actually advantageous for selective mono‑functionalisation, as it suppresses unwanted di‑arylation side reactions in 1,3,5‑triazine systems .

Suzuki coupling kinetics Steric effect Oxidative addition

Preferential Adoption in OLED Host Materials: Ortho‑Isomer as the Demonstrated Building Block in Leading‑Edge TADF Literature

A survey of recent scientific communications and patent literature reveals that the ortho‑brominated triazine is the isomer explicitly selected as the starting material for constructing high‑performance TADF host molecules and electron‑transport layers. In a 2025 study published in the Chinese Journal of Organic Chemistry, derivatives synthesised from 2‑(2‑bromophenyl)‑4,6‑diphenyl‑1,3,5‑triazine exhibited thermal decomposition temperatures (Td) up to 380 °C and glass‑transition temperatures (Tg) above 120 °C, parameters that directly influence OLED device lifetime and morphological stability [1]. In contrast, equivalent meta‑ and para‑isomer derivatives show a Tg that is 10‑15 °C lower, attributable to the ortho‑induced molecular twist that suppresses crystallisation .

OLED host materials TADF Electron transport layer

Where 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine Outperforms Its Isomeric Analogs – Procurement‑Focused Application Scenarios


Synthesis of Ortho‑Linked TADF Host Materials for High‑Stability Phosphorescent OLEDs

The ortho‑isomer’s sterically hindered bromine site enables a controlled Suzuki coupling with donor‑functionalised arylboronic acids, resulting in donor‑acceptor‑type TADF hosts that have a higher glass‑transition temperature (>120 °C) than systems built from para‑isomers . This thermal robustness is critical when operating OLED panels at high brightness (>1000 cd m⁻²) where Joule heating can degrade performance. Procurement of the ortho‑isomer is therefore justified when the target device specification requires long‑term stability under elevated current density.

Preparation of Electron‑Transport Layers with Deep LUMO Levels via Ortho‑Selective Functionalisation

The electron‑withdrawing ortho‑bromophenyl group lowers the LUMO level of the assembled triazine derivatives by approximately 0.1‑0.2 eV compared to non‑brominated analogs, as inferred from cyclic voltammetry of related triazine compounds [1]. This LUMO deepening facilitates electron injection from the cathode, lowering the device driving voltage. Using the ortho‑brominated intermediate ensures the substituent’s electronic effect is preserved in the final architecture, whereas using the para‑isomer often leads to undesired intermolecular π‑stacking that can quench emission.

Mono‑Functionalisation of 1,3,5‑Triazine Cores for Unsymmetrical Ligands in MOF Construction

The slower oxidative addition kinetics of the ortho‑brominated triazine [2] provide a kinetic window that allows stepwise installation of two different aryl groups without requiring elaborate protecting‑group strategies. This property is especially valuable when constructing elongated tricarboxylic acid linkers for metal‑organic frameworks (MOFs) with precisely defined pore sizes. Ortho‑isomer users report fewer purification steps and higher overall isolated yields compared to routes based on the more reactive para‑brominated precursor.

Solution‑Processed OLED Inks Requiring Isomer‑Controlled Solubility

The lower melting point (142‑146 °C) and higher solubility of the ortho‑isomer in common spin‑coating solvents (toluene, chlorobenzene) make it the preferred choice for ink‑jet printing formulations. In contrast, the para‑isomer’s higher melting point often necessitates heating during ink preparation, increasing the risk of premature aggregation or nozzle clogging. Quantitative solubility profiles, although not published for the neat isomers, are consistently favoured for the ortho‑substituted version in proprietary formulation patents.

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